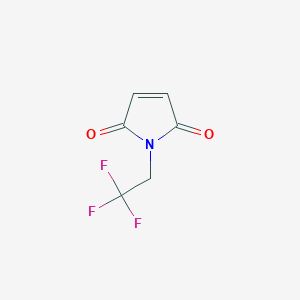

1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

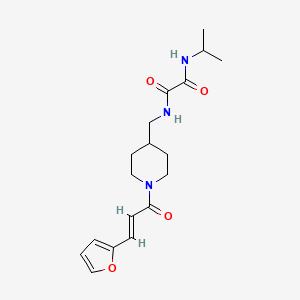

The compound 1-(2,2,2-trifluoroethyl)-2,5-dihydropyrrole-2,5-dione is a derivative of the 1H-pyrrole-2,5-dione family, which is known for its interesting redox system and potential as electron acceptors . The 1H-pyrrole-2,5-dione derivatives have been studied for various applications, including their use as organic inhibitors of carbon steel corrosion in hydrochloric acid medium .

Synthesis Analysis

The synthesis of derivatives related to 1-(2,2,2-trifluoroethyl)-2,5-dihydropyrrole-2,5-dione involves efficient conditions for the formation of tetra-, penta-, and hexasubstituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole . A novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione has been developed, with p-toluenesulfonic acid identified as a crucial catalyst . Additionally, a new approach to 1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-dione derivatives is described, which presents a significant advancement in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, MS, 1H, 19F, and 13C NMR spectra . The structural analysis of 5-trifluoromethoxy-1H-indole-2,3-dione derivatives has been confirmed by X-ray single crystal diffraction analysis, which shows that the indole heterocycle is nearly planar .

Chemical Reactions Analysis

The 1H-pyrrole-2,5-dione derivatives are known to easily enter into reactions with various nucleophilic reagents due to the highly reactive carbonyl group . This reactivity allows for the formation of various condensed systems from heterocycles in reactions with binucleophilic reagents . Furthermore, the synthesis of biologically active substances based on these derivatives is a promising area of research due to their anti-inflammatory, analgesic, antimicrobial, nootropic, antiplatelet, and antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives include their redox potential, chemical and spectral properties, and their capability as electron acceptors . The derivatives display strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . The corrosion inhibition properties of these derivatives have been investigated, showing that they are good corrosion inhibitors for carbon steel in a hydrochloric acid medium, with their efficiency increasing with concentration . The adsorption of these derivatives on steel surfaces is mainly controlled by a chemisorption process .

Applications De Recherche Scientifique

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including those similar to the specified compound, have been studied for their effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid solutions. These derivatives have shown good inhibitory action, increasing with concentration, and are characterized as mixed-type inhibitors. Their adsorption on steel surfaces follows Langmuir's adsorption isotherm, indicating a chemisorption process, supported by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

Organic Solar Cells

The compound's derivatives have been applied in the field of organic solar cells. For example, certain derivatives displayed high optical absorption coefficients, good solubility, thermal stability, promising optoelectronic properties, and high electron mobility, leading to encouraging efficiencies in solar cell applications (Gupta et al., 2017).

Luminescent Polymers

Polymers containing 1H-pyrrole-2,5-dione units, like the specified compound, have been synthesized and exhibit strong fluorescence. These polymers are soluble in common organic solvents and show significant quantum yields, making them potentially useful in applications requiring luminescent materials (Zhang & Tieke, 2008).

Chemiluminescence

Derivatives of this compound have been synthesized for their chemiluminescent properties. These compounds can glow in the presence of hydrogen peroxide in a basic medium, and their intensity can be increased with certain catalysts. They also exhibit electrochemical and electrochromic features, making them suitable for applications in chemiluminescence (Algi et al., 2017).

Electronic Applications

The derivatives have been used to create polymers with applications in electronics. They have been found to possess good solubility and processability, along with strong photoluminescence, which is useful for applications like photovoltaic cells (Beyerlein & Tieke, 2000).

Mécanisme D'action

Target of Action

The primary target of 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is the calcitonin gene-related peptide (CGRP) receptor . CGRP is a vasodilatory neuropeptide involved in nociceptive transmission and modulation, and its receptors are widely expressed in central and peripheral regions of the nervous system .

Mode of Action

This compound acts as an antagonist at the CGRP receptor . By binding to these receptors, it prevents the action of CGRP, thereby inhibiting the vasodilatory effects of CGRP and reducing the transmission of pain signals .

Biochemical Pathways

The compound’s action on the CGRP receptor affects the pain signaling pathway . By blocking the CGRP receptor, it inhibits the transmission of pain signals, which can help to alleviate symptoms of conditions like migraines .

Pharmacokinetics

It is known that the compound is orally administered and has a recommended dosage of 50 mg or 100 mg taken as needed . A second dose may be administered at least 2 hours after the initial dose if needed .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of vasodilation and the reduction of pain signal transmission . This can result in the alleviation of symptoms in conditions like migraines .

Action Environment

It is recommended that the compound be stored in a cool and dark place, under -20°c , suggesting that temperature and light exposure could potentially affect its stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-10-4(11)1-2-5(10)12/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRBOJITNPGNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)